Butyl Isobutyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₆H₁₈D₄O₄ |
|---|---|
Molecular Weight |
282.37 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Butyl 2-(2-methylpropyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Butyl 2-methylpropyl Ester-d4; Phthalic Acid Butyl Isobutyl Ester-d4; Butyl 2-Methylpropyl Phthalate-d4; Iso-butyl n-Butyl Phthalate-d4; n-Butyl Isobutyl P |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Butyl Isobutyl Phthalate-d4 | C₁₆H₁₈D₄O₄ | 282.37 | 327 | Deuterated benzene ring; butyl + isobutyl |
| Dibutyl Phthalate (DBP) | C₁₆H₂₂O₄ | 278.34 | ~340 | Two linear butyl groups |
| Diisobutyl Phthalate (DIBP) | C₁₆H₂₂O₄ | 278.34 | ~327 | Two branched isobutyl groups |
| Benzyl Butyl Phthalate (BBP) | C₁₉H₂₀O₄ | 312.36 | ~370 | Benzyl + butyl substituents |
- Key Differences: Branching: BIP-d4 has one linear butyl and one branched isobutyl group, whereas DIBP has two branched isobutyl groups. This branching affects solubility and plasticizing efficiency . Deuteration: BIP-d4’s deuterium substitution reduces interference in spectroscopic analysis compared to non-deuterated analogs like DBP or DIBP .
Toxicity and Regulatory Status
- However, its non-deuterated counterpart (BIP) and related phthalates (DBP, DIBP, BBP) are classified as endocrine disruptors, interfering with hormone systems and causing reproductive toxicity in animal models .
- Regulatory Restrictions :
Analytical Behavior
- GC-MS Performance: BIP-d4’s deuterated structure yields distinct mass spectral peaks (e.g., m/z shifts) compared to non-deuterated phthalates, enabling precise quantification in complex matrices .
- Retention Times : BIP-d4 elutes slightly earlier than DBP in chromatographic systems due to differences in hydrophobicity .
Research Findings and Data Gaps
- Environmental Persistence: Phthalates like DBP and DIBP exhibit moderate biodegradability but persist in sediments due to hydrophobic properties. BIP-d4’s environmental behavior is less studied but assumed to mirror non-deuterated phthalates .
- Human Exposure: Biomonitoring studies detect DBP and DIBP metabolites (e.g., mono-butyl phthalate) in >90% of human urine samples, highlighting widespread exposure .
Preparation Methods
Sulfuric Acid Catalysis
The traditional method employs concentrated sulfuric acid (H~2~SO~4~) as a homogeneous catalyst. In this approach:
-
Phthalic anhydride and deuterated isobutanol are combined in a molar ratio of 1:2.2 (10% excess alcohol to drive equilibrium).
-
Sulfuric acid (1–2 wt% relative to reactants) is added, and the mixture is heated to 140°C under reflux for 4–6 hours.
-
The reaction achieves a yield of 61% , with byproducts including sulfonated derivatives and oligomers.
Limitations :
Sulfonated Graphene Catalysis
Sulfonated graphene, a heterogeneous catalyst, offers enhanced efficiency and environmental benefits:
-
The catalyst (5 wt% loading) is dispersed in the reaction mixture under mechanical stirring.
-
Reactions proceed at 120°C for 3 hours, achieving a yield of 95% .
-
The catalyst is recoverable via filtration and reusable for ≥5 cycles without activity loss.
Advantages :
Lewis Acid Catalysis (Iron(III) Chloride)
Iron(III) chloride (FeCl~3~) enables milder reaction conditions:
-
FeCl~3~ (3 wt%) is added to the reactants, and the mixture is heated to 50–100°C for 5 hours.
-
Suitable for temperature-sensitive substrates due to lower energy input.
Reaction Optimization and Kinetics
Temperature and Time Dependence
A study comparing catalytic systems revealed the following optimal conditions:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sulfuric Acid | 140 | 6 | 61 |
| Sulfonated Graphene | 120 | 3 | 95 |
| FeCl~3~ | 80 | 5 | 86 |
Higher temperatures accelerate reaction rates but risk thermal decomposition of deuterated isobutanol. Sulfonated graphene achieves faster kinetics due to high surface area and acid site density.
Solvent Systems
Solvent-free conditions are preferred to maximize atom economy. However, in industrial settings, toluene or hexane is occasionally used as a carrier solvent to improve mixing, particularly in continuous-flow reactors.
Purification and Isolation
Distillation
Crude BIBP-d4 is purified via fractional distillation under reduced pressure (10–15 mmHg):
Recrystallization
Alternative purification involves recrystallization from ethanol-water mixtures (3:1 v/v):
-
The crude product is dissolved in warm ethanol (40°C) and gradually cooled to 4°C.
-
Crystals are filtered and washed with cold hexane to remove residual impurities.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility:
-
Tubular reactors with immobilized sulfonated graphene catalysts enable throughputs of 50–100 kg/day.
-
In-line GC-MS monitors reaction progress, with automated feedback adjusting temperature and feed rates.
Quality Control Metrics :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications in Research
BIBP-d4 is utilized as:
Q & A
Basic Research Questions
Q. How can Butyl Isobutyl Phthalate-d4 be identified and distinguished from non-deuterated analogs using spectroscopic methods?
- Methodological Answer : Deuterated compounds like this compound exhibit distinct spectral shifts in NMR due to deuterium's nuclear spin properties. For example, the absence of proton signals in the aromatic region (3,4,5,6 positions) in H-NMR confirms deuteration . Mass spectrometry (MS) can further distinguish isotopic patterns, with a molecular ion peak at m/z 282.37 (CHDO) . Always cross-reference with certified reference materials (CRMs) and validate using retention times in GC-MS .
Q. What are the critical parameters for synthesizing high-purity this compound in laboratory settings?
- Methodological Answer : Deuterium incorporation requires controlled reaction conditions, such as using deuterated solvents (e.g., DO or deuterated alcohols) and catalysts. Monitor reaction progress via LC-MS to ensure >95% isotopic purity . Post-synthesis purification via fractional distillation (boiling point: 327°C) or preparative HPLC is recommended to remove non-deuterated byproducts .
Q. How should researchers design a literature review to identify gaps in toxicity data for deuterated phthalates?
- Methodological Answer : Focus on databases like PubMed and Web of Science using keywords: "deuterated phthalates," "isotope-labeled phthalates," and "metabolic tracking." Prioritize studies using deuterated analogs as internal standards in exposure assessments . Note gaps in chronic toxicity data, particularly for endocrine disruption and transgenerational effects .
Advanced Research Questions
Q. What experimental design considerations are critical for tracking this compound metabolites in in vivo toxicokinetic studies?
- Methodological Answer : Use deuterated analogs to differentiate endogenous phthalate metabolites from exogenous exposure. Employ LC-MS/MS with multiple reaction monitoring (MRM) to quantify metabolites like mono-isobutyl phthalate-d4. Include a negative control group to account for natural isotope abundance in biological matrices . Dose-response studies should account for nonlinear pharmacokinetics due to deuteration effects on enzyme binding .
Q. How can conflicting data on the environmental persistence of deuterated phthalates be resolved?
- Methodological Answer : Discrepancies in half-life measurements may arise from differences in microbial communities or UV exposure in test environments. Standardize degradation assays using OECD guidelines (e.g., OECD 301B for biodegradation). Include isotopic fractionation analysis to track deuterium loss during degradation, which impacts persistence estimates .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in reproductive toxicity studies involving this compound?
- Methodological Answer : Apply benchmark dose (BMD) modeling to assess low-dose effects, using Bayesian hierarchical models to account for inter-study variability. Pair this with metabolomics data to identify nonlinear responses in steroidogenesis pathways . Validate findings using in vitro assays (e.g., H295R steroidogenesis assay) with deuterated analogs to isolate compound-specific effects .
Q. How can researchers optimize GC-MS parameters for quantifying trace levels of this compound in complex matrices (e.g., biological fluids or environmental samples)?
- Methodological Answer : Use selective ion monitoring (SIM) mode with m/z 149 (common phthalate fragment) and m/z 153 (deuterated fragment) to enhance specificity. Calibrate with matrix-matched standards to correct for ion suppression. Employ a deuterated internal standard (e.g., DnBP-d4) to normalize recovery rates, achieving detection limits <0.1 ng/mL .
Data Analysis and Contradiction Resolution
Q. What strategies address inconsistencies in reported partition coefficients (log K) for deuterated phthalates?
- Methodological Answer : Discrepancies may stem from deuteration altering hydrophobicity. Measure log K experimentally via shake-flask methods with deuterated water (DO) and octanol. Compare with computational predictions using COSMOtherm software, adjusting for deuterium’s isotopic mass .
Q. How should cumulative risk assessments integrate data from deuterated and non-deuterated phthalate studies?
- Methodological Answer : Use relative potency factors (RPFs) to weight contributions of individual phthalates. For deuterated analogs, adjust RPFs based on metabolic stability differences (e.g., slower hydrolysis rates due to deuterium kinetic isotope effects) . Apply probabilistic models to account for co-exposure scenarios in human biomonitoring data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
